3,6-Dimethyl-3,6-diphenyl-1,2-dioxane

Description

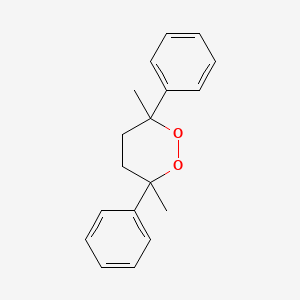

3,6-Dimethyl-3,6-diphenyl-1,2-dioxane is a cyclic peroxide derivative characterized by a six-membered 1,2-dioxane ring with methyl and phenyl substituents at positions 3 and 5. Cyclic peroxides like 1,2-dioxanes are often synthesized via peroxycyclization reactions involving manganese-based catalysts, as demonstrated in the preparation of Methyl 6-benzyl-3-hydroxy-3,6-dimethyl-1,2-dioxane-4-carboxylate, which achieved a 36% yield under optimized conditions . The peroxide ring in such compounds is pharmacologically significant, as seen in antimalarial research targeting the Plasmodium falciparum parasite .

Properties

CAS No. |

89444-39-3 |

|---|---|

Molecular Formula |

C18H20O2 |

Molecular Weight |

268.3 g/mol |

IUPAC Name |

3,6-dimethyl-3,6-diphenyldioxane |

InChI |

InChI=1S/C18H20O2/c1-17(15-9-5-3-6-10-15)13-14-18(2,20-19-17)16-11-7-4-8-12-16/h3-12H,13-14H2,1-2H3 |

InChI Key |

SWOWEUUSJVQCKF-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCC(OO1)(C)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclic Peroxide Derivatives

Tetraoxane Derivatives (DADP Analogs)

- 3,6-Dimethyl-3,6-dinitro-1,2,4,5-tetraoxane (DADPNO₂): A tetraoxane derivative designed for enhanced detonation performance. Unlike 1,2-dioxanes, tetraoxanes feature a four-membered peroxide ring. The introduction of nitro groups (-NO₂) lowers sensitivity while improving stability, making it suitable for energetic materials .

- 3,6-Dimethyl-3,6-bis(trifluoromethyl)-1,2,4,5-tetraoxane (DADP3F): Fluorinated substituents improve thermal stability and detonation velocity compared to non-fluorinated analogs .

Key Differences :

- Ring Size : 1,2-dioxanes (six-membered) vs. tetraoxanes (four-membered).

- Reactivity : Tetraoxanes are more sensitive to external stimuli due to higher peroxide bond density.

- Applications : DADP derivatives are optimized for energetic materials, while 1,2-dioxanes are explored for medicinal uses.

Other 1,2-Dioxane Derivatives

- 3-Hydroperoxy-6-(2-methoxyethoxy)-3,6-dimethyl-1,2-dioxane (286) : Synthesized via intramolecular cyclization of hydroperoxides, this compound highlights the versatility of 1,2-dioxane synthesis using electrophilic peroxycarbenium intermediates .

- Methyl 6-Benzyl-3-Hydroxy-3,6-Dimethyl-1,2-Dioxane-4-Carboxylate : Features a carboxylate ester group, enabling antimalarial activity via peroxide ring-mediated oxidative stress in parasites .

Comparison with Functional Analogs: Triazine-Based Compounds

Triazine Derivatives with Diphenyl Substituents

- 5,6-Diphenyl-1,2,4-triazine-3-thiol : A triazine-thiol hybrid synthesized via nucleophilic substitution. Its thiol group enhances reactivity, enabling applications in anticancer drug development .

- N4-(5,6-Diphenyl-1,2,4-triazin-3-yl)thiosemicarbazide (18) : Precursor to phosphorus/fluorinated triazaphosphinine derivatives, which showed anticancer activity in vitro .

Triazine-Based TADF Emitters

- DACT-II (9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-N3,N3,N6,N6-tetraphenyl-9H-carbazole-3,6-diamine) : Achieves 100% photoluminescence quantum yield (PLQY) and 20% external quantum efficiency (EQE) in OLEDs due to near-zero singlet-triplet energy gap (ΔEST) .

- CzT (9-(4,6-diphenyl-1,3,5-triazin-2-yl)-9′-phenyl-9H,9′H-3,3′-bicarbazole): Lower EQE (6%) due to suboptimal donor-acceptor separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.